tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
CAS No.:
Cat. No.: VC16228103
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate -](/images/structure/VC16228103.png)
Specification
Molecular Formula | C13H24N2O2 |
---|---|
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
Standard InChI Key | GFUHZEZABTZUTN-SNVBAGLBSA-N |
Isomeric SMILES | C[C@@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (molecular formula: C₁₃H₂₄N₂O₂; molecular weight: 240.35 g/mol) features a spirocyclic framework wherein two heterocyclic rings—a five-membered and a three-membered ring—share a single nitrogen atom. The stereochemistry at the 5-position (S-configuration) and the tert-butyl ester group confer distinct reactivity and stability profiles. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | 325–330°C (estimated) |
Solubility | Soluble in DMSO, THF |
LogP (Partition Coefficient) | 1.8 ± 0.3 |
The compound’s spirocyclic architecture enhances its conformational rigidity, making it advantageous for targeting enzyme active sites with high specificity .
Synthetic Methodologies
Multi-Step Synthesis from Ethyl Malonate
A patented seven-step synthesis route (CN111620869A) provides a scalable industrial method :
-
Ethyl Malonate Activation: Ethyl malonate undergoes condensation in ethanol at 25–80°C for 5 hours to yield intermediate 2.
-
Lithium Borohydride Reduction: Intermediate 2 is reduced with LiBH₄ in tetrahydrofuran (0–70°C, 2.5 hours) to produce diol 3.
-
Tosylation: Reaction with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) forms tosylate 4.
-
Cyclization: Cesium carbonate in acetonitrile (25–90°C, 3 hours) facilitates ring closure to generate spirocyclic intermediate 5.
-
Magnesium-Mediated Reduction: Magnesium chips in methanol (25–80°C, 1 hour) reduce 5 to amine 6.
-
Boc Protection: Boc anhydride in dichloromethane (25°C, 12 hours) introduces the tert-butyl carbamate group, yielding 7.
-
Deprotection: Palladium-catalyzed hydrogenation in methanol (25°C, 3 hours) removes protecting groups, affording the final product.
Alternative Pathways
Comparative studies indicate that substituting lithium borohydride with sodium borohydride in step 2 reduces yields by 15%, likely due to incomplete reduction . Similarly, replacing cesium carbonate with potassium carbonate in step 4 prolongs reaction times to 8 hours without improving efficiency .
Biological and Pharmacological Applications
Kinase Inhibition
The compound’s spirocyclic core aligns with pharmacophores targeting RET kinase, a driver of thyroid and lung cancers. In vitro assays demonstrate IC₅₀ values of 0.21 µM against RET-positive cell lines, comparable to FDA-approved inhibitors like pralsetinib . Molecular docking simulations reveal hydrogen bonding between the tertiary nitrogen and kinase hinge residues (e.g., Glu 775 and Asp 776), stabilizing the inactive conformation .
Antimicrobial Activity
Derivatives of tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit broad-spectrum antimicrobial effects:
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 4.5 |
Mechanistic studies suggest disruption of bacterial DNA gyrase and fungal ergosterol biosynthesis .
Comparative Analysis with Structural Analogs
tert-Butyl 2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride
This analog lacks the 5-methyl group, resulting in reduced metabolic stability (t₁/₂ = 1.2 hours vs. 3.8 hours for the methylated derivative) . The absence of steric hindrance at the 5-position also diminishes kinase selectivity by 40% .
Unsubstituted Diazaspiro Framework
Non-methylated variants exhibit 10-fold lower solubility in polar aprotic solvents, limiting formulation flexibility .
Industrial and Research Considerations
Scalability Challenges
While the patented route is industrially viable, step 4 (cyclization) requires stringent anhydrous conditions to prevent byproduct formation. Pilot-scale batches (10 kg) achieved 85% purity post-crystallization, necessitating further optimization .
Regulatory Status
As of 2025, the compound remains in preclinical development, with no FDA submissions reported. Toxicity studies in rodents indicate a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume